tert-Butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-yl)carbamate
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Description
This compound is a member of the class of drugs containing the trifluoromethyl (TFM, -CF3) group . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of this compound involves several steps. Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 h. After the reaction has cooled to between 30 and 40 °C, THF was evaporated under decreased pressure at a temperature below 45 .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridin-2-yl group, a piperidin-3-yl group, and a tert-butyl carbamate group .Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s worth noting that the trifluoromethyl group in the compound could potentially influence various biochemical pathways due to its high electronegativity and size .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s pharmacokinetic properties, including its bioavailability .
Result of Action
One study suggests a potential antibacterial action, as a compound with a similar structure was found to induce depolarization of the bacterial cytoplasmic membrane .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)22-11-5-4-6-23(9-11)13-12(17)7-10(8-21-13)16(18,19)20/h7-8,11H,4-6,9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFIAAPTFXXQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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